molecular formula C19H15BrClN3O2S B3304385 N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921791-60-8

N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B3304385
CAS No.: 921791-60-8
M. Wt: 464.8 g/mol
InChI Key: SNQJJJPXDYKIRA-UHFFFAOYSA-N
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Description

N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that features a thiazole ring, a brominated methylphenyl group, and a chlorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Bromination of the Methylphenyl Group: The bromination of the methylphenyl group is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reactions: The final coupling of the brominated methylphenyl thiazole with 4-chlorobenzoyl chloride is carried out using a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used but may include substituted thiazoles or benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal species.

    Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets:

    Antimicrobial Activity: The compound is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity.

    Anticancer Activity: It may interfere with cell division by binding to DNA or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with different substituents, showing antimicrobial and antiproliferative activities.

    4-(4-bromo-3-methylphenyl)thiazole: Lacks the benzamide moiety, used in different medicinal chemistry applications.

Properties

IUPAC Name

N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O2S/c1-11-8-14(6-7-16(11)20)22-17(25)9-15-10-27-19(23-15)24-18(26)12-2-4-13(21)5-3-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQJJJPXDYKIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
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N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
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N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
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N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
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N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
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N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

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